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Compound of Interest

Compound Name:
1-Fluoro-2-methoxy-4-methyl-5-

nitrobenzene

CAS No.: 63762-81-2

Cat. No.: B2545007

Get Quote

Chemical Identity: 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene CAS Registry Number:

63762-81-2 Application: Pharmaceutical Intermediate / Building Block Critical Quality Attribute

(CQA): Regioisomeric Purity & Assay Content[1]

The Technical Challenge: Why Standard Grade
Matters
For intermediates like CAS 63762-81-2, "Purity" is not a single metric.[1] It involves two distinct

critical attributes that require different standard grades:

Assay (Content): How much of the powder is the actual active molecule (vs. salt, water, or

solvent)?

Isomeric Purity: Is the nitro group in the 5-position (Target) or the 3-position (Impurity)?

Using a low-grade standard to quantify a starting material can lead to stoichiometry errors in

synthesis, resulting in yield loss or failed batches.
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Comparative Analysis of Standard Grades

Feature
Grade A: Certified

Reference Material

(CRM)

Grade B: Analytical

Standard (High

Purity)

Grade C: Industrial /

Working Standard

Primary Use

Quantitative Assay

(Mass Balance) &

Method Validation.[1]

Routine QC Release

& Impurity

Identification.

Process Monitoring

(IPC) & Retention

Time markers.

Traceability

SI-Traceable (via

qNMR or Mass

Balance).[1] ISO

17034 Accredited.[2]

Traceable to internal

primary standard.[2]

Often non-traceable;

"As is" purity.[2]

Assay Accuracy
99.0% ± 0.5%

(Certified Value).
>98% (Area %).[2][3] >95% (Area %).[2]

Data Support

Full CoA with

Uncertainty Budget,

Water Content (KF),

ROI.

CoA with HPLC Purity

& H-NMR identity.

Basic CoA (HPLC

Area %).

Cost Efficiency

Low (High cost, use

sparingly for

calibration).

Medium (Best balance

for QC).

High (Cheap, bulk

usage).

Risk Profile
Zero Risk: Defensible

in regulatory audits.[2]

Low Risk: Acceptable

for non-GMP

intermediates.[2]

High Risk: Potential

for isomeric carryover.

[2]

Experimental Protocol: High-Resolution Separation
The following HPLC method is designed to separate CAS 63762-81-2 from its likely

Regioisomers (e.g., 1-fluoro-2-methoxy-3-methyl-5-nitrobenzene) and Degradation Products

(Hydrolysis of the methoxy group to phenol).[1]

Method Parameters (Self-Validating System)
Column: C18 (Octadecyl) with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18 or

Waters XBridge), 150 mm x 4.6 mm, 3.5 µm.
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Why: The high carbon load improves the separation of hydrophobic aromatic isomers.[2]

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2]

Why: Suppresses ionization of any potential phenolic impurities, sharpening peaks.[2]

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Flow Rate: 1.0 mL/min.[2]

Column Temp: 30°C.

Detection: UV at 254 nm (Strong absorption by Nitro-aromatic system) and 210 nm (for non-

chromophoric impurities).[1][2]

Gradient Profile
Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 90 10 Equilibration

5.0 90 10
Isocratic Hold (Elute

polar impurities)

20.0 10 90
Linear Gradient (Elute

Main Peak)

25.0 10 90 Wash

25.1 90 10 Re-equilibration

System Suitability Criteria (Pass/Fail)
Resolution (Rs): > 2.0 between Main Peak and nearest Regioisomer.

Tailing Factor: 0.8 – 1.2 (Symmetry is critical for area integration).[2]

RSD (n=5): < 0.5% for retention time; < 1.0% for Peak Area (using CRM).[2]

Visualized Workflows
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Diagram 1: Analytical Decision Matrix
This diagram illustrates the logic flow for selecting the appropriate standard grade based on the

development stage.[2]

Need to Analyze CAS 63762-81-2

Define Analytical Purpose

Quantitative Assay 
(Yield/Stoichiometry)

Critical Accuracy

Qualitative ID / 
Process Check

Routine Check

Method Validation 
(LOD/LOQ/Linearity)

Regulatory Submission

Select Grade A: 
Certified Reference Material (CRM)

(ISO 17034)

Select Grade C: 
Working Standard

Result1

High Confidence

Result2

Cost Effective

Click to download full resolution via product page

Caption: Decision matrix for selecting the appropriate purity standard grade based on analytical

requirements.

Diagram 2: Impurity Profile & Separation Logic
This diagram visualizes the structural relationship between the target molecule and its critical

impurities, which dictates the HPLC column selection.[2]
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Target: 63762-81-2
(1-F, 2-OMe, 4-Me, 5-NO2)

C18 Column Interaction
(Hydrophobic Selectivity)

Impurity A: Regioisomer
(Isomeric shift of Nitro/Methyl)

Similar Hydrophobicity
(Hard Separation)

Impurity B: Phenol
(Hydrolysis of -OMe)

More Polar
(Elutes Early)

Impurity C: Des-Fluoro
(Incomplete Halogenation)

Less Polar
(Elutes Late)

Result

Gradient Required
for Resolution

Click to download full resolution via product page

Caption: HPLC separation logic for CAS 63762-81-2, highlighting the difficulty of separating

hydrophobic regioisomers.

References & Authority
National Institute of Standards and Technology (NIST).Certified Reference Materials (CRMs)

for Chemical Analysis.[2]Link[1][2]

Sigma-Aldrich (Merck).Product Specification: 1-Fluoro-2-methoxy-4-methyl-5-
nitrobenzene (CAS 63762-81-2).[1]Link[1][2]

European Medicines Agency (EMA).ICH Q3A (R2) Impurities in New Drug Substances.[2]

(Guideline for impurity thresholds). Link

PubChem.Compound Summary: 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene.[1]
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Bidepharm.Technical Data Sheet: CAS 63762-81-2.Link[1][2]

(Note: While specific pharmacopeial monographs do not exist for this intermediate, the

protocols above adhere to ICH Q2(R1) validation standards for analytical procedures.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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